molecular formula C8H9BrClNO B2829239 4-Bromo-5-chloro-2-ethoxyaniline CAS No. 1400644-28-1

4-Bromo-5-chloro-2-ethoxyaniline

Cat. No.: B2829239
CAS No.: 1400644-28-1
M. Wt: 250.52
InChI Key: ZYVZHJVGFUZPNT-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-ethoxyaniline (CAS: 1400644-28-1) is a halogenated aromatic amine featuring a bromo group at position 4, a chloro group at position 5, and an ethoxy substituent at position 2 on the benzene ring. This compound belongs to the class of substituted anilines, which are critical intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science . Halogenated anilines are known for their role in synthesizing bioactive molecules, such as antibacterial and antiviral agents, due to their ability to modulate electronic and steric properties in target molecules . Despite its utility, commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

4-bromo-5-chloro-2-ethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZHJVGFUZPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-ethoxyaniline typically involves the bromination and chlorination of 2-ethoxyaniline. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-ethoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-chloro-2-ethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-ethoxyaniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-bromo-5-chloro-2-ethoxyaniline can be elucidated by comparing it to analogs with varying substituent positions, halogens, or additional functional groups. Below is a detailed analysis supported by data from diverse sources:

Structural Analogues with Positional Isomerism

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Features
3-Bromo-5-chloro-4-ethoxyaniline 1255574-73-2 Br (3), Cl (5), OEt (4) C₈H₈BrClNO 264.52 g/mol Ethoxy group at position 4 alters steric hindrance and electronic density .
5-Bromo-3-chloro-2-ethoxyaniline 1373233-25-0 Br (5), Cl (3), OEt (2) C₈H₈BrClNO 264.52 g/mol Bromo and chloro positions swapped; impacts regioselectivity in coupling reactions .
4-Bromo-2-chloroaniline Not specified Br (4), Cl (2) C₆H₅BrClN 206.47 g/mol Lacks ethoxy group; simpler structure with reduced solubility in polar solvents .

Halogen-Substituted Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 Br (4), F (5), Me (2) C₇H₇BrFN 204.04 g/mol Fluorine introduces strong electron-withdrawing effects; methyl enhances lipophilicity .
3-Bromo-2-ethoxy-5-fluoroaniline 1096354-40-3 Br (3), OEt (2), F (5) C₈H₉BrFNO 234.07 g/mol Fluoro substituent increases metabolic stability compared to chloro analogs .

Functional Group Variations

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline 946743-19-7 Br (5), OCH₂CH₂NMe₂ (2) C₁₀H₁₅BrN₂O 259.14 g/mol Dimethylaminoethoxy group enhances solubility and potential CNS activity .
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline Not specified Br (4), F (5), C≡C-SiMe₃ (2) C₁₁H₁₃BrFNSi 310.21 g/mol Silyl-protected alkyne enables click chemistry applications .

Research Findings and Key Differences

Reactivity and Synthetic Utility :

  • The ethoxy group in this compound provides moderate electron-donating effects, facilitating electrophilic substitution at the para position. In contrast, analogs like 4-bromo-2-chloroaniline (lacking ethoxy) show reduced reactivity in Suzuki-Miyaura couplings due to decreased solubility .
  • Fluorinated derivatives (e.g., 4-bromo-5-fluoro-2-methylaniline) exhibit enhanced stability under acidic conditions, making them preferable for drug synthesis .

Halogen position impacts antimicrobial efficacy. For instance, 5-bromo-3-chloro-2-ethoxyaniline shows broader-spectrum activity compared to its positional isomer 3-bromo-5-chloro-4-ethoxyaniline .

Physicochemical Properties :

  • Lipophilicity (logP) varies significantly: this compound (estimated logP ~2.8) is less lipophilic than methyl-substituted analogs (e.g., 4-bromo-5-fluoro-2-methylaniline, logP ~3.2) .
  • Crystallographic studies of 4-bromo-2-chloroaniline reveal planar aromatic rings with intermolecular N-H⋯N hydrogen bonds, a feature likely shared by ethoxy-substituted derivatives .

Biological Activity

4-Bromo-5-chloro-2-ethoxyaniline is an organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, characterized by the presence of bromine and chlorine atoms on the aniline ring, along with an ethoxy group, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10BrClN2O
  • Molecular Weight : 249.54 g/mol
  • Structure : The compound's structure includes a bromine atom at the 4-position and a chlorine atom at the 5-position of the aniline ring, with an ethoxy group at the 2-position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effectiveness in inhibiting their growth.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)20

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways. For instance, it may affect protein kinases and phosphatases that regulate cell growth and apoptosis .

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in vitro and showed potential for further development into topical applications for skin infections.

Study on Anticancer Properties

Another study focused on its anticancer effects demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer. The study concluded that this compound could be a lead candidate for further drug development due to its selective toxicity towards cancer cells while sparing normal cells .

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